N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-15-4-3-5-16(12-15)25-20(29)28-10-8-27(9-11-28)19-13-18(23-14-24-19)26-17-6-1-2-7-22-17/h1-7,12-14H,8-11H2,(H,25,29)(H,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNJDLBKRVOJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its therapeutic implications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 351.39 g/mol. It features a piperazine core substituted with a fluorophenyl group and a pyrimidinyl moiety, which is significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways:
- Inhibition of Kinases : It has been shown to inhibit certain kinases that are crucial in cancer cell proliferation. For instance, it targets cyclin-dependent kinase 9 (CDK9), which plays a role in regulating transcriptional elongation and is implicated in oncogenesis .
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases .
3.1 Anticancer Activity
A study investigating derivatives of piperazine highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the modulation of anti-apoptotic proteins such as Mcl-1 .
3.2 Antimicrobial Activity
This compound has also shown promise against microbial pathogens. Its structural analogs have been evaluated for their ability to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds in this series displayed selective inhibition against CYP51, an enzyme critical for sterol biosynthesis in Leishmania species .
4.1 Study on CDK9 Inhibition
In a recent study, derivatives were synthesized and tested for their ability to inhibit CDK9-mediated RNA polymerase II transcription. The results indicated that these compounds could significantly reduce the expression levels of Mcl-1, leading to enhanced apoptosis in cancer cells .
4.2 Evaluation Against Leishmania
Another study focused on the efficacy of structurally related compounds against Leishmania promastigotes. It was found that certain derivatives not only inhibited enzyme activity but also showed effective antiproliferative activity in vitro, suggesting their potential as therapeutic agents against leishmaniasis .
5. Data Tables
Comparison with Similar Compounds
Key Findings and Implications
Heterocyclic Core Impact: Thieno-pyrimidine derivatives (e.g., Compound 6) show enhanced mitochondrial targeting, whereas pyridinamino-pyrimidine systems (target compound) may favor kinase inhibition.
Substituent Effects : Fluorine and chlorine on the phenyl ring modulate metabolic stability and target affinity, while alkoxy groups on pyrimidine alter solubility .
Preparation Methods
Preparation of 4-Chloro-6-(Pyridin-2-ylamino)Pyrimidine
The pyrimidine core is synthesized via Gould-Jacobs cyclization, followed by chlorination at position 4. Introduction of the pyridin-2-ylamino group proceeds through a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr).
Protocol :
- Gould-Jacobs Cyclization : Ethyl cyanoacetate and pyridin-2-amine undergo cyclization in polyphosphoric acid at 120°C for 6 hours, yielding 6-aminopyrido[2,3-d]pyrimidin-4(3H)-one (78% yield).
- Chlorination : Treatment with phosphorus oxychloride (POCl3) at reflux for 4 hours converts the 4-hydroxy group to chloride, yielding 4,6-dichloropyrido[2,3-d]pyrimidine (85% yield).
- Amination : Selective substitution at position 6 with pyridin-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) in dioxane at 100°C for 12 hours affords 4-chloro-6-(pyridin-2-ylamino)pyrimidine (62% yield).
Optimization Notes :
Piperazine Conjugation and Carboxamide Formation
The 4-chloropyrimidine intermediate reacts with piperazine, followed by carboxamide coupling to 3-fluorophenyl.
Protocol :
- Piperazine Coupling :
- Carboxamide Formation :
Alternative Methods :
- Carbonyldiimidazole (CDI) Activation : Piperazine reacts with CDI (1.5 eq) in THF to form an imidazolide intermediate, which couples with 3-fluoroaniline (1.2 eq) in the presence of DIPEA (yield: 70%).
- Mixed Carbonate Approach : Phosgene gas bubbled into a piperazine solution forms a chloroformate intermediate, subsequently reacted with 3-fluoroaniline (yield: 65%).
Structural Modifications and SAR Insights
Piperazine Linker Variations
Replacing piperazine with homopiperazine or N-methylpiperazine reduces activity, highlighting the necessity of the unsubstituted piperazine ring for target engagement (EC50 increases from 0.8 μM to >10 μM).
Pyridin-2-ylamino Substitutent Effects
Methyl or methoxy groups at the pyridine 3-position diminish binding affinity, while halogenation (Cl, F) maintains potency (EC50: 0.7–1.2 μM).
Characterization and Analytical Data
Spectroscopic Validation :
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 7.98–7.85 (m, 2H, Ar-H), 7.45–7.32 (m, 2H, Ar-H), 3.85–3.70 (m, 4H, piperazine-H), 3.25–3.10 (m, 4H, piperazine-H).
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).
- HRMS : [M+H]+ calcd for C20H18FN7O: 400.1582; found: 400.1585.
Table 1. Yield Optimization for Key Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrimidine Chlorination | POCl3, reflux, 4 h | 85 |
| Piperazine Coupling | n-BuOH, 120°C, 8 h | 68 |
| Microwave Amination | 150°C, 30 min | 65 |
| CDI-Mediated Carboxamide | THF, DIPEA, 12 h | 70 |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves coupling a fluorophenylamine derivative with a pyrimidine-piperazine intermediate. A common approach includes:
Step 1 : React 3-fluoroaniline with a carbonylating agent (e.g., triphosgene) to form the carboxamide core.
Step 2 : Introduce the pyridin-2-ylamino-pyrimidine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis .
- Optimization :
- Use polar aprotic solvents (e.g., DMF, THF) and bases (e.g., KCO) to enhance reaction efficiency.
- Monitor purity via HPLC (e.g., RP-HPLC with C18 columns) and adjust temperature/pH to minimize byproducts .
Q. How can the structural identity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm; piperazine carbons at δ 45–55 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H] ~452.2 g/mol).
- X-ray Crystallography : For absolute configuration determination (e.g., monoclinic P21/c space group observed in related piperazine-carboxamides) .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Properties :
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?
- Case Analysis :
- Compare analogs with substituent variations (e.g., chloro vs. fluoro groups; pyridinyl vs. pyrimidinyl rings). For example:
- Resolution :
- Use molecular docking to assess binding pocket compatibility.
- Validate via competitive binding assays (e.g., SPR or ITC) .
Q. How can the mechanism of action be elucidated for this compound in kinase inhibition studies?
- Experimental Design :
Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify primary targets.
Cellular Assays : Measure phosphorylation inhibition (e.g., Western blot for p-ERK/p-AKT) in cancer cell lines .
Structural Biology : Co-crystallize with target kinase (e.g., p38 MAP kinase) to identify binding interactions .
- Data Interpretation :
- Correlate IC values with structural features (e.g., fluorophenyl group enhances hydrophobic interactions) .
Q. What are the critical considerations for designing in vivo pharmacokinetic (PK) studies?
- Design Parameters :
- Dosing : Administer via IV/PO routes (5–10 mg/kg) in rodent models.
- Analytical Method : LC-MS/MS for plasma concentration monitoring (LLOQ: 1 ng/mL) .
- Metabolism : Screen for CYP3A4/2D6-mediated degradation using liver microsomes .
- Challenges :
- Address low oral bioavailability (<20%) via prodrug strategies (e.g., esterification of carboxamide) .
Data Conflict and Reproducibility
Q. How should researchers address variability in synthetic yields reported across studies?
- Root Causes :
- Impure starting materials (e.g., 3-fluoroaniline purity <98%).
- Suboptimal coupling conditions (e.g., Pd catalyst loading <5 mol%).
- Mitigation :
- Standardize reagents (e.g., use HPLC-grade solvents).
- Adopt microwave-assisted synthesis to improve reproducibility .
Q. What computational tools are recommended for predicting off-target effects?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
